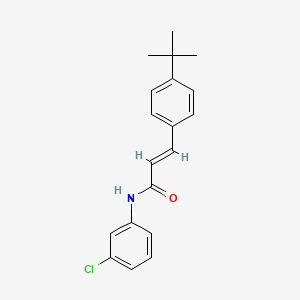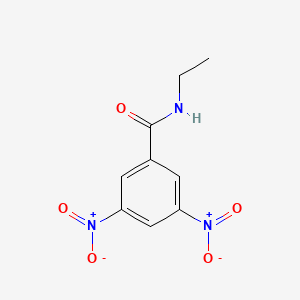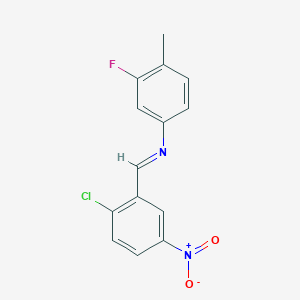
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide is an organic compound characterized by the presence of a tert-butyl group, a chlorophenyl group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide typically involves the following steps:
Preparation of 4-tert-butylphenylamine: This can be achieved through the reduction of 4-tert-butylphenyl nitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Preparation of 3-chlorophenylacrylic acid: This involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide, followed by decarboxylation.
Formation of the acrylamide: The final step involves the reaction of 4-tert-butylphenylamine with 3-chlorophenylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is used in the synthesis of polymers and copolymers with specific properties for use in coatings, adhesives, and other materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Tert-butylphenyl)-N-(3-methylphenyl)acrylamide
- 3-(4-Tert-butylphenyl)-N-(3-fluorophenyl)acrylamide
- 3-(4-Tert-butylphenyl)-N-(3-bromophenyl)acrylamide
Uniqueness
3-(4-Tert-butylphenyl)-N-(3-chlorophenyl)acrylamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C19H20ClNO |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
(E)-3-(4-tert-butylphenyl)-N-(3-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20ClNO/c1-19(2,3)15-10-7-14(8-11-15)9-12-18(22)21-17-6-4-5-16(20)13-17/h4-13H,1-3H3,(H,21,22)/b12-9+ |
Clave InChI |
VZVCKJKJUVLOQR-FMIVXFBMSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991122.png)

![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)

![(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B11991134.png)
![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)
![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)

![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)
